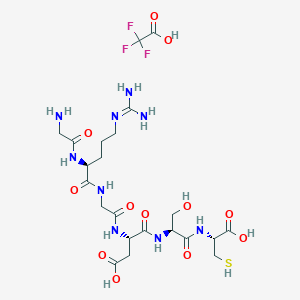
GRGDSC Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
GRGDSC Trifluoroacetate is a useful research compound. Its molecular formula is C22H36F3N9O12S and its molecular weight is 707.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
GRGDSC trifluoroacetate is a synthetic peptide that has gained attention for its biological activity, particularly in the context of cell adhesion, tissue engineering, and regenerative medicine. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in various studies, and relevant findings from recent research.
1. Structure and Synthesis
GRGDSC is a cyclic peptide derived from the RGD (Arg-Gly-Asp) sequence, which is known to interact with integrin receptors on cell surfaces. The trifluoroacetate form enhances the solubility and stability of the peptide in biological environments. The synthesis typically involves solid-phase peptide synthesis (SPPS), which allows for precise control over the peptide's structure and modifications .
The primary mechanism through which GRGDSC exerts its biological effects is by binding to integrins, specifically αvβ3 and α5β1. This interaction promotes cell adhesion, migration, and proliferation, which are crucial for tissue repair and regeneration. The cyclic nature of GRGDSC enhances its affinity for integrins compared to linear forms .
3.1 Cell Adhesion and Migration
Research has demonstrated that GRGDSC significantly enhances the adhesion of various cell types, including human mesenchymal stem cells (hMSCs) and endothelial cells. For instance, studies show that hydrogels functionalized with GRGDSC promote higher expression levels of collagen type II and aggrecan in hMSCs, indicating a positive effect on chondrogenesis .
Table 1: Effects of GRGDSC on Cell Adhesion
| Cell Type | Adhesion Increase (%) | Reference |
|---|---|---|
| Human MSCs | 3.9-fold | |
| Endothelial Cells | Significant | |
| Osteosarcoma Cells | Increased |
3.2 Tissue Engineering Applications
GRGDSC has been incorporated into various biomaterials to enhance their biocompatibility and promote tissue regeneration. For example, scaffolds containing GRGDSC have shown improved mechanical properties and cellular responses in cartilage tissue engineering applications .
4. Case Studies
Several case studies illustrate the practical applications of GRGDSC in biomedical research:
-
Case Study 1: Cartilage Regeneration
A study involving hMSCs in a hydrogel matrix showed that the presence of GRGDSC led to a significant increase in extracellular matrix production and enhanced chondrogenic differentiation compared to controls without the peptide . -
Case Study 2: Bone Tissue Engineering
In vivo experiments using PMMA beads functionalized with GRGDSC demonstrated improved osteointegration when implanted in rabbit models, highlighting its potential for enhancing bone repair processes .
5. Conclusion
This compound is a potent bioactive peptide with significant implications for cell adhesion and tissue engineering. Its ability to interact with integrins facilitates enhanced cellular responses crucial for tissue regeneration. Future research should focus on exploring its full therapeutic potential across various biomedical applications.
Properties
IUPAC Name |
(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N9O10S.C2HF3O2/c21-5-13(31)26-9(2-1-3-24-20(22)23)16(35)25-6-14(32)27-10(4-15(33)34)17(36)28-11(7-30)18(37)29-12(8-40)19(38)39;3-2(4,5)1(6)7/h9-12,30,40H,1-8,21H2,(H,25,35)(H,26,31)(H,27,32)(H,28,36)(H,29,37)(H,33,34)(H,38,39)(H4,22,23,24);(H,6,7)/t9-,10-,11-,12-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJHZAVXBAEVHB-AAQZBYNGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)O)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36F3N9O12S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














